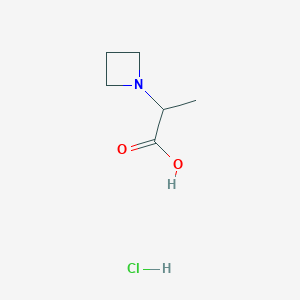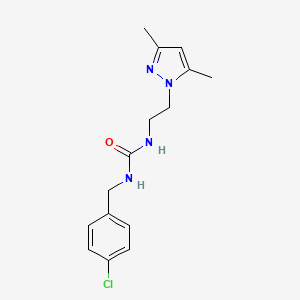![molecular formula C19H20N4O4S2 B3011672 N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851977-90-7](/img/structure/B3011672.png)
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide" is a synthetic molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure of the compound suggests the presence of a benzothiazole moiety, a morpholine ring, and a hydrazide group. These structural features are often found in molecules with potential pharmacological properties, such as antimicrobial and antifungal activities, as well as enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of analogues with a dibenzo[b,d]thiophen-4-yl moiety involves water-solubilizing groups and a library of primary and secondary amines, including morpholine . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives is achieved through a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetyl chloride, hydrazine hydrate, and other aromatic compounds . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The benzothiazole ring is a common feature in molecules with biological activity, and the morpholine ring is known to contribute to antimicrobial activity . The hydrazide group is a versatile linker that can form stable structures and is often used in the synthesis of pharmacologically active compounds .
Chemical Reactions Analysis
Compounds with benzohydrazide moieties can undergo various chemical reactions, including complexation with metal ions, which can enhance their biological activity . The presence of functional groups such as the morpholine ring and the hydrazide linker allows for further chemical modifications, which can be exploited to fine-tune the properties of the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the benzothiazole and morpholine rings can affect the compound's solubility, stability, and reactivity. The hydrazide group can participate in hydrogen bonding, which may influence the compound's interaction with biological targets. The spectroscopic techniques used for characterization, such as FTIR, NMR, and mass spectrometry, provide detailed information about the compound's structure and can be used to confirm the identity and purity of the synthesized molecule .
Scientific Research Applications
Synthesis and Biological Activity
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide and its derivatives have been synthesized and investigated for various biological activities. Notable studies include:
Analgesic, Antifungal, and Antibacterial Activities : Derivatives of N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide have been synthesized and evaluated for their analgesic, antifungal, and antibacterial properties. Some compounds showed promising analgesic activity, and one exhibited notable in vitro antiproliferative activity (Vijaya Raj et al., 2007).
Anti-inflammatory and Anti-nociceptive Activities : A series of substituted 1,2,4-triazoles, synthesized using 4-methylbenzoic acid (a related compound), demonstrated potential anti-inflammatory and anti-nociceptive effects. Certain compounds within this series showed significant activity compared to others (Upmanyu et al., 2011).
Glucosidase Inhibition and Antioxidant Activity : Novel benzimidazole derivatives containing morpholine skeletons, similar in structure to N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, were found to be effective glucosidase inhibitors and displayed considerable antioxidant activities (Özil et al., 2018).
Antimicrobial and Anticonvulsant Effects
Antimicrobial Properties : Research has shown that certain N'-substituted benzohydrazide compounds, related to the chemical , possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains (Shaikh, 2013).
Anticonvulsant Effects : Some N-(benzo[d]thiazol-2-ylcarbamoyl) derivatives have demonstrated promising anticonvulsant effects in experimental epilepsy models. These studies highlight the potential therapeutic applications of such compounds in treating epilepsy (Malik et al., 2013).
properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-3-2-4-16-17(13)20-19(28-16)22-21-18(24)14-5-7-15(8-6-14)29(25,26)23-9-11-27-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVXKWOZTZNHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)
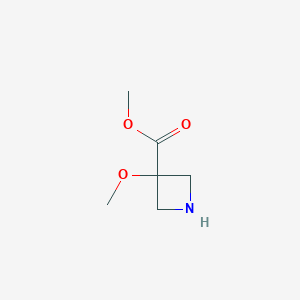
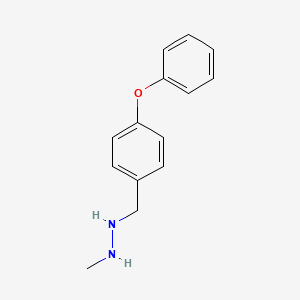
![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)


![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)
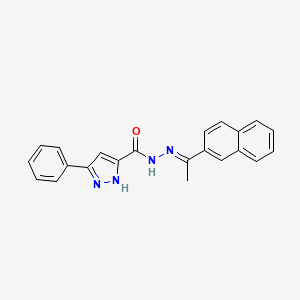
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)
